2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and biological activities.
Preparation Methods
The synthesis of 2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route typically includes the following steps :
Formation of the Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under specific reaction conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic substitution reactions using suitable fluorinated aromatic compounds.
Thioether Formation: The sulfanyl group is incorporated through a thioether formation reaction, often involving thiol reagents.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride, under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the acetamide group and formation of the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives with potential pharmacological activities.
Biology: It has been investigated for its ability to modulate biological pathways and its potential as a tool compound in biochemical studies.
Medicine: The compound has shown promise as an antitumor agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells and induce apoptosis.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide can be compared with other similar quinazoline derivatives, such as :
Gefitinib: An anticancer drug that targets the epidermal growth factor receptor (EGFR) and is used in the treatment of non-small cell lung cancer.
Afatinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer, with a broader spectrum of activity compared to gefitinib.
Erlotinib: An EGFR inhibitor used in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and potential therapeutic applications compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-27-12-4-11-22-18(26)13-28-20-24-17-6-3-2-5-16(17)19(25-20)23-15-9-7-14(21)8-10-15/h2-3,5-10H,4,11-13H2,1H3,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSNWEXHPFBLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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